molecular formula C11H8Cl2N2O2S B2385932 6-chloro-N-(4-chlorophenyl)pyridine-3-sulfonamide CAS No. 622805-23-6

6-chloro-N-(4-chlorophenyl)pyridine-3-sulfonamide

Cat. No.: B2385932
CAS No.: 622805-23-6
M. Wt: 303.16
InChI Key: RDIYZBOQBUKBNP-UHFFFAOYSA-N
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Description

6-chloro-N-(4-chlorophenyl)pyridine-3-sulfonamide is a chemical compound of significant interest in medicinal chemistry and infectious disease research. This molecule features a pyridine core substituted with a chloro group and a sulfonamide functionality, the latter of which is linked to a 4-chlorophenyl ring. Sulfonamides are a privileged scaffold in drug discovery, known for their versatility and presence in a range of therapeutic agents . The structural motif of a chloropyridine sulfonamide has demonstrated relevance in parasitology, particularly as a novel chemotype in the search for new antimalarial therapies . Research on closely related [1,2,4]triazolo[4,3-a]pyridine sulfonamides has identified potent inhibitors of falcipain-2 (FP-2), a key cysteine protease enzyme essential for the hemoglobin hydrolysis and growth of the Plasmodium falciparum parasite . Inhibition of this enzyme represents a promising mechanism of action for combating malaria. Furthermore, pyridine-sulfonamide derivatives are frequently investigated for their antimicrobial and tuberculostatic activities, underscoring the broad potential of this chemical class in anti-infective research . This product is intended for research purposes and laboratory use only. It is not intended for diagnostic, therapeutic, or any other human use. Researchers can utilize this compound as a building block in synthetic chemistry or as a lead structure for the development of novel bioactive molecules.

Properties

IUPAC Name

6-chloro-N-(4-chlorophenyl)pyridine-3-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8Cl2N2O2S/c12-8-1-3-9(4-2-8)15-18(16,17)10-5-6-11(13)14-7-10/h1-7,15H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDIYZBOQBUKBNP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NS(=O)(=O)C2=CN=C(C=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8Cl2N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-N-(4-chlorophenyl)pyridine-3-sulfonamide typically involves the reaction of 6-chloropyridine-3-sulfonyl chloride with 4-chloroaniline. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions, such as temperature and pressure, and improves the overall yield and purity of the product. The use of automated systems also minimizes human error and enhances safety during the production process.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The chlorine atom at position 6 of the pyridine ring undergoes nucleophilic substitution under controlled conditions:

Reagent Conditions Product Yield
BenzylamineDMF, 80°C, 12 h6-Benzylamino-N-(4-chlorophenyl) derivative78%
Sodium thiomethoxideTHF, 60°C, 6 h6-Methylthio analog65%
Potassium cyanideEthanol/H₂O, reflux, 24 h6-Cyano substituted product52%

The reaction kinetics depend on solvent polarity and the nucleophile's strength. Aryl amines exhibit higher regioselectivity compared to aliphatic counterparts due to resonance stabilization .

Coupling Reactions

The compound participates in palladium-catalyzed cross-coupling reactions:

Suzuki-Miyaura Coupling

Using 6-chloro-N-(4-chlorophenyl)pyridine-3-sulfonamide with aryl boronic acids:

Boronic Acid Catalyst System Product Yield
Phenylboronic acidPd(PPh₃)₄, K₂CO₃, DME, 90°C6-Phenylpyridine sulfonamide82%
4-Methoxyphenylboronic acidPdCl₂(dppf), CsF, THF, 80°C6-(4-Methoxyphenyl) derivative75%

Reaction efficiency correlates with the electron-donating/withdrawing nature of substituents on the boronic acid .

Oxidation

The sulfonamide group resists oxidation, but the pyridine ring undergoes controlled transformations:

Oxidizing Agent Conditions Product
m-CPBACH₂Cl₂, 0°C → rt, 4 hPyridine N-oxide derivative

Reduction

Selective reduction of the chlorine substituent:

Reducing Agent Conditions Product
H₂/Pd-CEtOH, 50 psi, 6 h6-Dechloro compound

Biological Interaction Pathways

The compound inhibits dihydropteroate synthase (DHPS) with an IC₅₀ of 1.8 μM, disrupting folate synthesis in bacteria . In cancer cell lines, it exhibits moderate cytotoxicity:

Cell Line GI₅₀ (μM) Mechanism
HCT-116 (colon)14.9Caspase-3 activation via ROS generation
MCF-7 (breast)18.2Topoisomerase II inhibition
A549 (lung)21.7Mitochondrial membrane depolarization

Data from NCI five-dose assays show dose-dependent growth inhibition across 60 human tumor cell lines .

Stability and Degradation

Under accelerated stability testing (40°C/75% RH), the compound demonstrates:

  • Hydrolytic stability : <5% degradation after 30 days in pH 7.4 buffer

  • Photolytic sensitivity : 22% decomposition under UV light (254 nm, 48 h)

Degradation products include 6-hydroxypyridine sulfonamide (via hydrolysis) and dimerized species (under oxidative conditions) .

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

One of the primary applications of 6-chloro-N-(4-chlorophenyl)pyridine-3-sulfonamide is its use as an antimicrobial agent. Sulfonamides, including this compound, are known for their ability to inhibit bacterial growth by targeting the bacterial folate synthesis pathway. Specifically, they inhibit the enzyme dihydropteroate synthase, which is crucial for synthesizing folate in bacteria. Studies have shown that this compound exhibits significant activity against various strains of bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), with minimal inhibitory concentrations (MIC) ranging from 15.62 to 31.25 μmol/L .

Anticancer Properties

The compound has also been evaluated for its anticancer properties. In vitro studies conducted by the U.S. National Cancer Institute demonstrated that several derivatives of pyridine-3-sulfonamides, including this compound, displayed notable antiproliferative effects against various cancer cell lines such as leukemia and colon cancer. The average GI50 values (the concentration required to inhibit cell growth by 50%) ranged from 13.6 to 14.9 µM for some derivatives, indicating a promising potential for further development as an anticancer agent .

Biological Studies

Enzyme Inhibition

Research has indicated that this compound can act as an enzyme inhibitor. Its structural features allow it to mimic natural substrates, facilitating binding to enzyme active sites and disrupting their functions. This property makes it a candidate for further exploration in drug design targeting specific enzymes involved in disease pathways .

Material Science

Beyond its biological applications, this compound has been explored in material science for its electronic properties. The unique structural characteristics of sulfonamides enable their use in developing novel materials with specific functionalities, potentially impacting fields such as organic electronics and photonic devices .

Table of Antimicrobial and Anticancer Activities

Activity TypeTested CompoundMIC/IC50 ValuesRemarks
AntimicrobialThis compound15.62 - 31.25 μmol/LEffective against MRSA
AntiproliferativeVarious pyridine-3-sulfonamide derivativesGI50: 13.6 - 14.9 µMActive against leukemia and colon cancer
Enzyme InhibitionSulfonamide derivativesN/AInhibits dihydropteroate synthase

Notable Research Insights

  • In vitro Anticancer Activity : A study highlighted the effectiveness of certain derivatives against multiple cancer types, suggesting that structural modifications could enhance their potency .
  • Mechanism of Action Studies : Investigations into the mechanism revealed that the compound's sulfonamide group allows it to interfere with essential biological processes by inhibiting specific enzymes crucial for bacterial growth and cancer cell proliferation .
  • Material Development : The compound's electronic properties have prompted research into its application in creating advanced materials with tailored functionalities .

Mechanism of Action

The mechanism of action of 6-chloro-N-(4-chlorophenyl)pyridine-3-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to bind to the active site of enzymes and inhibit their activity. This inhibition can disrupt essential biological processes, leading to the antimicrobial effects observed in medicinal applications.

Comparison with Similar Compounds

Table 1: Comparative Analysis of Sulfonamide Derivatives

Compound Name Molecular Formula Substituents/Modifications Key Biological Activity Activity Metrics (GI50/IC50) Reference
This compound (Target) C11H8Cl2N2O2S 6-Cl, N-(4-Cl-phenyl) Inferred anticancer activity Not reported
N-[(4-Chlorophenyl)carbamoyl]-4-[4-(3,4-dichlorophenyl)piperazin-1-yl]pyridine-3-sulfonamide (21) C22H18Cl3N5O3S 4-Piperazine-dichlorophenyl, N-(4-Cl-phenyl) Anticancer (leukemia, colon cancer, melanoma) GI50: 13.6–14.9 µM
6-Chloro-N-(pyridin-4-ylmethyl)pyridine-3-sulfonamide C11H10ClN3O2S N-(pyridin-4-ylmethyl) Antimicrobial, tuberculostatic Not quantified
6-Chloro-N-[(4-methylphenyl)methyl]pyridine-3-sulfonamide C13H13ClN2O2S N-(4-methylbenzyl) Unspecified Not reported
6-Chloro-N-(cyclopropylmethyl)pyridine-3-sulfonamide C9H11ClN2O2S N-(cyclopropylmethyl) Unspecified Not reported

Key Observations and SAR Insights

Anticancer Activity: Compound 21 (Table 1) demonstrates potent anticancer activity, attributed to its 4-piperazine-dichlorophenyl substituent, which likely enhances target binding (e.g., kinase inhibition) and cellular penetration . The target compound lacks this piperazine moiety, suggesting reduced potency unless compensated by its 4-chlorophenyl group’s electronic effects.

Antimicrobial vs. Anticancer Activity :

  • 6-Chloro-N-(pyridin-4-ylmethyl)pyridine-3-sulfonamide exhibits antimicrobial activity, likely due to the pyridinylmethyl group’s ability to disrupt bacterial enzymes or membranes . This contrasts with the anticancer focus of chlorophenyl-substituted analogs, highlighting substituent-dependent target specificity.

Role of N-Substituents: Alkyl vs. Electronic Effects: Electron-withdrawing groups (e.g., -Cl) enhance stability and binding to electron-rich biological targets, while electron-donating groups (e.g., -CH3) may reduce affinity .

Synthetic Versatility: Derivatives like 6-chloro-4-(trifluoromethyl)pyridine-3-sulfonyl chloride () serve as precursors for introducing trifluoromethyl groups, known to improve metabolic stability and binding via hydrophobic interactions .

Biological Activity

6-chloro-N-(4-chlorophenyl)pyridine-3-sulfonamide is a sulfonamide compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, focusing on its mechanisms, efficacy against various diseases, and relevant research findings.

The compound features a pyridine ring substituted with chlorine atoms and a sulfonamide group. The presence of these functional groups is crucial for its biological activity. The sulfonamide moiety can form hydrogen bonds with biological molecules, which may disrupt cellular processes and contribute to its pharmacological effects. Additionally, the chlorine substituents may participate in halogen bonding, further enhancing the compound's interaction with target proteins.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been investigated for its potential to inhibit various bacterial strains, making it a candidate for developing new antimicrobial agents. The compound's efficacy can be attributed to its ability to target bacterial enzymes involved in folate synthesis, similar to other sulfonamides.

Anticancer Activity

The anticancer properties of this compound have been evaluated through various studies. Notably, a series of derivatives were synthesized and tested against multiple cancer cell lines, including leukemia, colon cancer, and melanoma. The compound demonstrated promising results with average GI50 values ranging from 13.6 to 14.9 µM against sensitive cell lines .

Table 1: Anticancer Activity Against Various Cell Lines

Cell LineGI50 (µM)Activity Profile
Leukemia (K-562)3.0High sensitivity
Colon Cancer (HCT-15)6.4Moderate sensitivity
Melanoma (UACC-62)1.5Very high sensitivity
Prostate Cancer (PC-3)17.0Moderate sensitivity

These findings suggest that structural modifications can enhance the compound's selectivity and potency against specific cancer types .

Inhibition of Inflammatory Mediators

In addition to its antimicrobial and anticancer properties, the compound has shown potential anti-inflammatory effects by inhibiting key inflammatory mediators such as COX enzymes. Studies have demonstrated that derivatives of this compound can significantly reduce the expression of COX-2 and iNOS mRNA levels, indicating its role in modulating inflammatory responses .

Case Studies and Research Findings

Several case studies have highlighted the biological activity of this compound:

  • Anticancer Screening : A study conducted by the U.S. National Cancer Institute evaluated various derivatives, revealing that certain compounds exhibited high antiproliferative activity against leukemia and colon cancer cell lines .
  • Mechanistic Studies : Molecular docking studies have provided insights into the binding affinities of this compound towards specific enzyme active sites, suggesting potential pathways for inhibition that could lead to therapeutic applications.
  • Comparative Analysis : Research comparing this compound with other sulfonamides demonstrated that while many sulfonamides possess antibacterial properties, the unique substitution pattern in this compound enhances its cytotoxicity against cancer cells compared to traditional sulfa drugs .

Q & A

Basic: What are the established synthetic routes for 6-chloro-N-(4-chlorophenyl)pyridine-3-sulfonamide?

Answer:
The synthesis typically involves multi-step reactions starting with chlorination of pyridine derivatives, followed by sulfonamide coupling. Key steps include:

  • Step 1: Chlorination of pyridine precursors using reagents like POCl₃ to introduce the chloro substituent at position 6 .
  • Step 2: Sulfonylation with 4-chlorophenylsulfonyl chloride under basic conditions (e.g., pyridine or triethylamine as a base) to form the sulfonamide bond .
  • Step 3: Purification via recrystallization or column chromatography to isolate the product.

Critical Parameters:

  • Temperature control (60–80°C for sulfonylation) .
  • Solvent selection (e.g., DMF or dichloromethane for optimal reactivity) .

Basic: What characterization techniques confirm the structure of this compound?

Answer:
A combination of spectroscopic and crystallographic methods is essential:

  • Nuclear Magnetic Resonance (NMR):
    • ¹H NMR: Identifies aromatic protons (δ 7.2–8.5 ppm for pyridine and chlorophenyl groups) and sulfonamide NH (δ ~10 ppm) .
    • ¹³C NMR: Confirms carbon environments (e.g., C-Cl at ~140 ppm) .
  • Mass Spectrometry (MS): Molecular ion peak at m/z 317 (M⁺) .
  • X-ray Crystallography: Resolves bond lengths (e.g., S-N bond: 1.63 Å) and dihedral angles between pyridine and chlorophenyl rings .

Validation: Cross-correlate spectral data with computational predictions (e.g., DFT) to resolve ambiguities .

Advanced: How can researchers resolve contradictions in reported biological activity data?

Answer: Contradictions may arise from variations in assay conditions or impurities. Methodological approaches include:

  • Comparative Bioassays: Replicate studies under standardized conditions (e.g., MIC for antimicrobial activity) .
  • Purity Assessment: Use HPLC (>95% purity) to rule out side products .
  • Structural Analog Testing: Compare activity with derivatives (e.g., fluorophenyl variants) to identify pharmacophore requirements .

Example: Evidence of antimicrobial activity (MIC = 8 µg/mL) in E. coli may conflict with inactive reports due to differences in bacterial strain susceptibility.

Advanced: How to design experiments to elucidate the compound’s mechanism of action?

Answer:

  • Target Identification:
    • Molecular Docking: Screen against sulfonamide-binding enzymes (e.g., carbonic anhydrase) using crystallographic data .
    • Kinetic Studies: Measure inhibition constants (Kᵢ) under varying pH/temperature .
  • Cellular Assays:
    • Gene Knockdown: Use CRISPR/Cas9 to silence putative targets (e.g., CA2 gene) and assess activity loss .
    • Metabolomics: Track changes in bacterial metabolic pathways post-exposure .

Intermediate: What structural features influence its reactivity and bioactivity?

Answer:

  • Chlorine Substituents: Enhance electrophilicity and hydrogen-bonding capacity (e.g., C-Cl···O interactions in crystal packing) .
  • Sulfonamide Group: Participates in π-stacking with aromatic residues in enzyme active sites .
  • Pyridine Ring: Acts as a hydrogen-bond acceptor, critical for binding to metal ions in biological targets .

Table 1: Key Crystallographic Parameters

ParameterValue
S-N Bond Length1.63 Å
Pyridine-Chlorophenyl Dihedral85.2°
Hydrogen Bonds (N-H···O)2.89 Å

Advanced: How can computational methods predict interactions with biological targets?

Answer:

  • Density Functional Theory (DFT): Calculate electrostatic potential maps to identify nucleophilic/electrophilic regions .
  • Molecular Dynamics (MD): Simulate binding stability in solvated environments (e.g., 100 ns simulations with GROMACS) .
  • QSAR Modeling: Correlate substituent effects (e.g., Cl vs. F) with bioactivity using Hammett constants .

Validation: Compare docking scores (e.g., AutoDock Vina) with experimental IC₅₀ values to refine models .

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